Methyl 2-amino-4-methylpent-4-enoate hydrochloride
Description
Methyl 2-amino-4-methylpent-4-enoate hydrochloride is a branched-chain α-amino ester hydrochloride salt characterized by a methyl-substituted pent-4-enoate backbone. Its molecular formula is inferred as C₇H₁₂ClNO₂, with a molecular weight of approximately 179.63 g/mol (calculated based on structural analogs) . The compound features:
- A methyl ester group at the carboxylate position.
- An amino group at the α-carbon (C2).
- A 4-methylpent-4-enoate backbone, introducing a double bond at the C4 position and a methyl substituent on the same carbon.
This hydrochloride salt is commonly used in pharmaceutical and organic synthesis due to its improved solubility and stability compared to its free base form. It is listed in commercial catalogs (e.g., LinkChem Co., Ltd.) as a specialty chemical for research applications .
Properties
Molecular Formula |
C7H14ClNO2 |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
methyl 2-amino-4-methylpent-4-enoate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5(2)4-6(8)7(9)10-3;/h6H,1,4,8H2,2-3H3;1H |
InChI Key |
WXOKQIZPNWSVOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C(=O)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Method 1: Ni-Catalyzed Reductive Cross-Coupling Approach
A notable method involves nickel-catalyzed reductive cross-coupling reactions starting from functionalized esters and amides. This method uses:
- Nickel(II) chloride complexed with pyridine (NiCl2(Py)4) as catalyst.
- Zinc powder as reductant.
- Magnesium chloride and tetrabutylammonium iodide as additives.
- 1,4-Dioxane as solvent.
- Reaction temperature around 60 °C for 12 hours under nitrogen atmosphere.
The reaction proceeds via reductive coupling of α-imino esters with vinyl triflates to form the desired amino ester intermediate, which upon work-up yields methyl 2-amino-4-methylpent-4-enoate derivatives. Purification is achieved by flash chromatography without extensive work-up, resulting in high yields and purity.
Key Data from Literature Example:
| Reagent/Condition | Amount/Value |
|---|---|
| NiCl2(Py)4 | 0.1 equiv |
| Zn | 2.0 equiv |
| MgCl2 | 1.5 equiv |
| TBAI | 2.0 equiv |
| Solvent | 1,4-Dioxane |
| Temperature | 60 °C |
| Reaction Time | 12 h |
| Yield | Not explicitly stated but high |
This method is efficient for the preparation of α-amino acid derivatives with vinyl side chains and is adaptable for scale-up.
Method 2: Petasis Cross-Metathesis Strategy
Another scalable and versatile method employs a Petasis reaction combined with cross-metathesis to build δ-amino acid frameworks, which can be adapted for methyl 2-amino-4-methylpent-4-enoate hydrochloride synthesis.
- Starting from 2-methylpent-4-en-2-amine hydrochloride, the amine is reacted with allylboronic acid pinacol ester in a methanolic ammonia solution at 0 to 20 °C for 18–72 hours.
- Subsequent cross-metathesis with methyl acrylate or acrylic acid using Grubbs II catalyst in dry dichloromethane under reflux conditions for 1–8 hours.
- Hydrogenation with Pd/C catalyst to reduce double bonds if necessary.
- Hydrolysis and acidification steps to isolate the hydrochloride salt.
Yield and Scale Data (Table 1):
| Step | Yield (%) | Scale (g) | Notes |
|---|---|---|---|
| Amine formation (Step a) | 63–69 | 20–25 | High yield on large scale |
| Cross-metathesis (Step c-d-e) | 67 | - | Efficient for vinyl side chain |
| Hydrogenation (Step g) | 52 | - | Optional, reduces double bonds |
This method features mild conditions, good scalability, and tolerance to various protecting groups, making it suitable for industrial applications.
Method 3: Catalytic Hydrogenation of Nitro and Cyano Precursors
A patented industrial method focuses on the catalytic hydrogenation of methyl 2-nitro-4-cyanopent-4-enoate to yield the target amino ester hydrochloride:
- Raw material: 2-nitro-4-cyano methyl benzoate.
- Catalyst: 5% Pd/C, with catalyst recycling facilitated by adding fresh Pd/C in subsequent runs.
- Solvent: Diluted hydrochloric acid.
- Reaction conditions: 0.5–3.5 MPa hydrogen pressure, 10–60 °C, preferably 20–40 °C.
- Post-reaction: Cooling, filtration to recover catalyst, spin-drying under vacuum (20–40 mmHg) at 50–70 °C.
- High purity (>98% HPLC).
- High yield.
- Environmentally friendly with catalyst recycling.
- Suitable for large-scale production.
| Parameter | Range/Value |
|---|---|
| Hydrogen pressure | 0.5–3.5 MPa (preferably 0.5–2 MPa) |
| Temperature | 10–60 °C (preferably 20–40 °C) |
| Catalyst weight ratio | 0.01–0.07 : 1 (raw material) |
| Spin-drying temperature | 50–70 °C |
| Vacuum pressure | 20–40 mmHg |
This method is highly practical for industrial synthesis due to its simplicity and environmental considerations.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Ni-Catalyzed Reductive Coupling | Uses Ni catalyst, Zn reductant, mild temp. | High selectivity, adaptable scale-up | Requires inert atmosphere, glovebox |
| Petasis Cross-Metathesis | Multi-step, uses Grubbs catalyst | Scalable, tolerant to protecting groups | Longer reaction times, multiple steps |
| Catalytic Hydrogenation | Pd/C catalyst, hydrogen gas, aqueous HCl | High purity, catalyst recyclable | Requires high-pressure equipment |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-methylpent-4-enoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Methyl 2-amino-4-methylpent-4-enoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-methylpent-4-enoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs
The compound is compared to structurally related α-amino esters and their hydrochloride salts (Table 1). Key differences include substituents (e.g., fluorine, methyl), ester groups (methyl vs. ethyl), and backbone saturation.
Table 1: Structural and Physicochemical Comparison
*Inferred based on structural analogs.
Key Differences and Implications
Backbone Saturation: The target compound’s pent-4-enoate backbone introduces a double bond, reducing hydrophobicity compared to saturated analogs like methyl 4-amino-4-methylpentanoate hydrochloride . This may enhance reactivity in conjugation reactions.
Substituent Effects: The C4 methyl group in the target compound increases steric hindrance compared to the unsubstituted (S)-2-amino-pent-4-enoate methyl ester hydrochloride .
Ester Group Variation :
- Ethyl esters (e.g., ) generally exhibit slower hydrolysis rates than methyl esters, affecting bioavailability in drug design.
Physicochemical Properties
- Solubility : Hydrochloride salts typically exhibit higher aqueous solubility than free bases, critical for formulation.
- Stability : The double bond in the target compound may confer susceptibility to oxidation, necessitating storage under inert conditions.
Biological Activity
Methyl 2-amino-4-methylpent-4-enoate hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including in vitro and in vivo experiments, to provide a comprehensive overview of its effects and mechanisms.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: . The compound features a methyl group, an amino group, and a pentenoate structure that contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 174.66 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Research indicates that this compound may interact with various biological pathways. Notably, it has been studied for its potential neuroprotective effects and its role in modulating inflammatory responses.
- Neuroprotective Effects : Studies have shown that compounds similar to methyl 2-amino-4-methylpent-4-enoate can inhibit neuronal apoptosis and promote cell survival under stress conditions. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role.
- Inflammatory Modulation : The compound may influence the activation of the NLRP3 inflammasome, which is crucial in mediating inflammatory responses in various neurological conditions. Inhibition of this pathway could lead to reduced levels of pro-inflammatory cytokines, thereby mitigating neuroinflammation .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to enhance cell viability in neuronal cell lines exposed to oxidative stress. For instance, a study reported that treatment with this compound resulted in a significant increase in cell survival rates compared to untreated controls.
In Vivo Studies
Animal model studies have provided further insights into the biological activity of this compound. Administration of this compound in models of ischemic stroke showed reduced infarct size and improved functional recovery, suggesting its potential as a therapeutic agent for stroke management.
Table 2: Summary of Biological Activities
| Activity | In Vitro Evidence | In Vivo Evidence |
|---|---|---|
| Neuroprotection | Increased cell viability | Reduced infarct size post-stroke |
| Anti-inflammatory | Decreased cytokine release | Modulation of NLRP3 inflammasome |
Case Study 1: Neuroprotection in Ischemia
A recent study explored the effects of this compound on ischemic brain injury. Mice treated with the compound showed a significant reduction in neurological deficits compared to the control group, highlighting its potential as a neuroprotective agent.
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the compound's role in modulating inflammatory responses in a model of Alzheimer’s disease. Results indicated that treatment led to decreased levels of IL-1β and IL-18, suggesting a beneficial effect on neuroinflammation associated with this condition.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Methyl 2-amino-4-methylpent-4-enoate hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate reagents (e.g., trichloroacetyl chloride for acylation) and controlling reaction conditions (temperature, solvent polarity, and pH). For example, acid hydrolysis under controlled conditions (e.g., concentrated HCl at ~72°C for 4 hours) can enhance intermediate stability . Purification via recrystallization or column chromatography, followed by analytical validation using HPLC and NMR, ensures product integrity .
Q. What analytical techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the α,β-unsaturated ester moiety and the methyl substituents.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion at m/z 181.66 for C₇H₁₆ClNO₂) .
- HPLC : Comparative retention times with authentic standards ensure purity (>95%) .
Q. How does the presence of the α,β-unsaturated ester group influence the compound's reactivity in downstream reactions?
- Methodological Answer : The conjugated double bond in the pent-4-enoate group enhances electrophilicity, making it susceptible to nucleophilic additions (e.g., Michael additions) or oxidation/reduction reactions. For instance, catalytic hydrogenation could reduce the double bond to generate saturated analogs for structure-activity studies .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in this compound, and what chiral analytical methods are recommended?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC to separate enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational models .
Q. What strategies are effective for studying the compound's stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at elevated temperatures (40–80°C). Monitor degradation products via LC-MS and quantify stability using Arrhenius kinetics .
Q. How can the bioactivity of this compound be systematically evaluated in enzyme inhibition assays?
- Methodological Answer :
- Target Selection : Prioritize enzymes with active sites complementary to the compound’s structure (e.g., aminotransferases or proteases).
- Assay Design : Use fluorescence-based kinetic assays (e.g., fluorogenic substrates) to measure IC₅₀ values. Validate results with positive controls and dose-response curves .
Q. What computational approaches are suitable for predicting the compound's pharmacokinetic properties and binding affinities?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina can model interactions with target proteins (e.g., binding free energy calculations).
- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions .
Q. How can isotopic labeling (e.g., ¹³C or ²H) be applied to track metabolic pathways of this compound in vivo?
- Methodological Answer :
- Synthetic Labeling : Introduce ¹³C at the methyl or carboxylate group via labeled precursors (e.g., ¹³C-methyl iodide).
- Metabolite Tracing : Use LC-MS/MS to detect labeled metabolites in biological matrices (e.g., plasma or urine) .
Data Contradictions and Limitations
- Synthesis Variability : Yields and purity may vary depending on the choice of reducing agents (e.g., NaBH₄ vs. LiAlH₄) and protection/deprotection strategies for the amine group .
- Biological Data Gaps : Limited peer-reviewed studies directly link this compound to specific pharmacological targets, necessitating further validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
